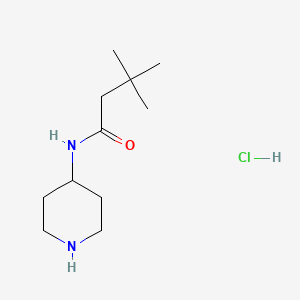
diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-oxo-2-phenylethyl)phosphonate is a chemical compound with the molecular formula C12H17O4P . It is also known by other names such as Diethyl benzoylmethylphosphonate and Diethyl phenacylphosphonate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that it’s used as a reactant in various chemical reactions. For example, it’s involved in asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, and cyclocondensation reactions to produce arylphosphonates .Molecular Structure Analysis
The molecular structure of Diethyl (2-oxo-2-phenylethyl)phosphonate consists of 12 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 256.235 Da and the monoisotopic mass is 256.086456 Da .Chemical Reactions Analysis
As mentioned earlier, Diethyl (2-oxo-2-phenylethyl)phosphonate is involved in various chemical reactions. It’s used in asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates, and cyclocondensation reactions to produce arylphosphonates .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl (2-oxo-2-phenylethyl)phosphonate include a refractive index of n20/D 1.513 (lit.), a boiling point of 192-193°C/11mmHg (lit.), and a density of 1.179g/mL at 25°C (lit.) .Direcciones Futuras
While specific future directions for this compound were not found, it’s clear that it plays a significant role in various chemical reactions. Its use in asymmetric Michael addition, gem-chlorofluorination, and cyclocondensation reactions suggests that it has potential applications in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
diethyl 1-phenacylpyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISBHYDADHQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)


![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)
![7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2794794.png)





![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)
